L-744,832 Dihydrochloride

CAS No.:

Cat. No.: VC18403064

Molecular Formula: C26H47Cl2N3O6S2

Molecular Weight: 632.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H47Cl2N3O6S2 |

|---|---|

| Molecular Weight | 632.7 g/mol |

| IUPAC Name | propan-2-yl (2S)-2-[[(2S)-2-[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;dihydrochloride |

| Standard InChI | InChI=1S/C26H45N3O6S2.2ClH/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3;;/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30);2*1H/t19-,21-,22+,23-,24+;;/m1../s1 |

| Standard InChI Key | ICKVQWDEDGGWBC-DLEGUINGSA-N |

| Isomeric SMILES | CC[C@@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N.Cl.Cl |

| Canonical SMILES | CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

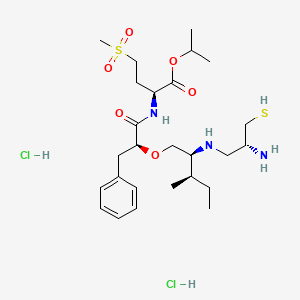

L-744,832 Dihydrochloride (CAS No. 1177806-11-9) is a thiol-containing peptidomimetic compound with the molecular formula C₂₆H₄₅N₃O₆S₂·2HCl and a molecular weight of 632.70 g/mol . Its IUPAC name is propan-2-yl (2S)-2-[[(2S)-2-[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate. The compound exhibits solubility in water (15 mg/mL) and DMSO (25 mg/mL) and is typically stored at −20°C in a desiccated, light-protected environment .

Table 1: Key Chemical Properties of L-744,832 Dihydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₄₅N₃O₆S₂·2HCl |

| Molecular Weight | 632.70 g/mol |

| Solubility (Water) | 15 mg/mL |

| Solubility (DMSO) | 25 mg/mL |

| Storage Conditions | −20°C, desiccated, protected from light |

| InChI Key | PGOKBMWPBDRDGN-ZXGKGEBGSA-N |

Mechanism of Action: Targeting Farnesyltransferase and Ras Signaling

L-744,832 Dihydrochloride inhibits farnesyltransferase (FTase), an enzyme responsible for post-translational modification of Ras proteins. By blocking the farnesylation of Ras, it prevents its membrane localization and activation, thereby disrupting downstream oncogenic signaling pathways such as Raf-MEK-ERK and PI3K-Akt-mTOR . This inhibition is critical in cancers driven by Ras mutations, which occur in approximately 30% of human malignancies.

Notably, L-744,832 also exhibits Ras-independent effects, including modulation of the mTOR/p70S6K pathway and restoration of TGF-β type II receptor (RII) expression. In pancreatic cancer cells, it reduces DNA methyltransferase 1 (DNMT1) levels, reversing RII promoter hypermethylation and restoring TGF-β-mediated growth suppression .

Preclinical Antitumor Efficacy

In Vitro Studies

L-744,832 Dihydrochloride induces G₂/M phase arrest and apoptosis in multiple cancer cell lines. In pancreatic cancer models, it upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest . The compound synergizes with microtubule-targeting agents like paclitaxel and epothilones, enhancing metaphase arrest and apoptosis . For example, in MIA PaCa-2 cells (mutant Ras), L-744,832 sensitizes cells to radiation by restoring RII expression and TGF-β signaling .

In Vivo Studies

In transgenic mouse models with oncogenic Ras mutations, L-744,832 Dihydrochloride mediates tumor regression through dual mechanisms:

-

Cell Cycle Modulation: Arrests tumor cells in G₂/M phase via p21 induction.

-

Apoptosis Activation: Stimulates caspase cascades and mitochondrial permeability transition .

A study in Molecular Cell Biology reported that daily administration of 40 mg/kg L-744,832 reduced tumor volume by 70% in Ras-driven xenografts within 14 days .

Synergistic Effects with Chemotherapy and Radiation

Combination with Taxanes

L-744,832 enhances the efficacy of paclitaxel by prolonging metaphase arrest and increasing mitotic catastrophe. This synergy is attributed to complementary mechanisms:

-

Paclitaxel stabilizes microtubules, inducing mitotic arrest.

-

L-744,832 inhibits Ras-mediated survival signals, preventing escape from apoptosis .

Radiosensitization

In pancreatic cancer cells, L-744,832 restores TGF-β RII expression, which is often silenced in Ras-mutant tumors. This restoration augments TGF-β's pro-apoptotic response to radiation, reducing the radiation dose required for cytotoxicity by 50% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume